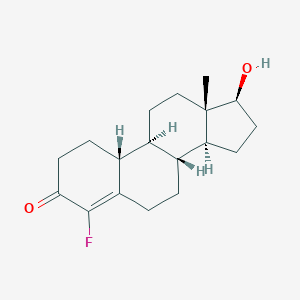

4-Fluoro-19-nortestosterone

描述

4-Fluoro-19-nortestosterone is a synthetic anabolic-androgenic steroid derived from 19-nortestosterone. It is characterized by the substitution of a fluorine atom at the fourth position of the steroid nucleus. This modification enhances its anabolic properties while reducing its androgenic effects, making it a valuable compound in both medical and research settings.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-19-nortestosterone typically involves the fluorination of 19-nortestosterone derivatives. One common method includes the treatment of 4,5-epoxy-19-nortestosterones with mineral acids in an organic solvent at room temperature. For example, 19-nortestosterone can be dissolved in methanol and treated with sodium hydroxide and hydrogen peroxide to form 4,5-epoxy-19-nortestosterone. This intermediate is then reacted with anhydrous hydrochloric acid in chloroform to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product suitable for pharmaceutical applications .

化学反应分析

Types of Reactions: 4-Fluoro-19-nortestosterone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to hydroxyl groups.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound, each with distinct biological activities .

科学研究应用

Medical Imaging Applications

One of the notable applications of 4-Fluoro-19-nortestosterone is in the field of positron emission tomography (PET) imaging. The compound has been studied as a radiopharmaceutical for visualizing androgen receptors in prostate cancer.

Case Study: Prostate Cancer Imaging

In research involving rats, 16β-fluoromibolerone, a derivative of 19-nortestosterone, demonstrated significant prostate uptake compared to other androgen derivatives. This suggests that fluorinated compounds can effectively target androgen receptors in vivo, providing a non-invasive method for assessing tumor characteristics and treatment responses in prostate cancer patients .

Oncology Applications

This compound's ability to bind to androgen receptors makes it relevant in the treatment of hormone-dependent cancers. Its use in combination with other agents has been explored to enhance therapeutic efficacy.

Case Study: Combination Therapy

In clinical trials, the combination of this compound with other hormonal agents has shown promise in treating conditions like breast cancer and cachexia associated with cancer. The compound's selective action on androgen receptors may help mitigate side effects commonly associated with traditional therapies .

Hormonal Therapies

The compound is also being investigated for its potential use in hormonal therapies, particularly in male contraception and hormone replacement therapy.

Case Study: Male Contraception Trials

Clinical trials have evaluated the use of this compound as part of a regimen for male contraception. Results indicated that when combined with testosterone undecanoate, it effectively suppressed spermatogenesis while maintaining libido, showcasing its potential as a reversible contraceptive method .

Comparative Data Table

作用机制

4-Fluoro-19-nortestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes involved in protein synthesis and muscle growth. The fluorine substitution enhances the compound’s affinity for the androgen receptor, resulting in potent anabolic effects with minimal androgenic activity. The primary molecular targets include skeletal muscle cells and bone tissue .

相似化合物的比较

19-Nortestosterone (Nandrolone): A widely used anabolic steroid with similar anabolic properties but higher androgenic effects.

Fluorine-18-labeled androgens: These include compounds like 16 beta-fluorine-substituted testosterone and dihydrotestosterone, used in imaging studies for prostate cancer.

Uniqueness: 4-Fluoro-19-nortestosterone is unique due to its specific fluorine substitution, which enhances its anabolic properties while reducing androgenic effects. This makes it a valuable compound for therapeutic applications where muscle growth is desired without the side effects associated with high androgenic activity .

生物活性

4-Fluoro-19-nortestosterone (4F-19-NT) is a synthetic anabolic steroid derived from 19-nortestosterone, notable for its unique fluorine substitution at the 4-position. This modification can significantly alter its biological activity, receptor binding affinities, and potential therapeutic applications. This article delves into the biological activity of 4F-19-NT, including its mechanism of action, receptor interactions, and relevant case studies.

4F-19-NT acts primarily through androgen receptors (AR), similar to its parent compound, 19-nortestosterone. However, the introduction of fluorine alters its binding affinity and efficacy at various steroid hormone receptors.

-

Androgen Receptor Binding :

- The binding affinity of 4F-19-NT to AR has been shown to be comparable to that of testosterone and 19-nortestosterone, indicating significant androgenic activity. Studies suggest that the presence of the fluorine atom enhances receptor interaction, potentially increasing anabolic effects while reducing androgenic side effects .

- Progestin and Estrogen Receptors :

Biological Activity Data

The biological activity of 4F-19-NT can be summarized in the following table:

| Activity Type | Binding Affinity (nM) | Relative Potency |

|---|---|---|

| Androgen Receptor (AR) | Similar to Testosterone | High |

| Progestin Receptor (PR) | Low | ~1% of Progesterone |

| Estrogen Receptor (ER) | Low | ~3% of Estradiol |

Case Studies and Research Findings

- Anabolic Effects in Animal Models :

- Metabolism and Selectivity :

- Clinical Implications :

属性

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-4-fluoro-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h10-12,14,16,21H,2-9H2,1H3/t10-,11-,12-,14+,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUHHFFZDPMQQM-YGRHGMIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@H]34)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940296 | |

| Record name | 4-Fluoro-17-hydroxyestr-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881-31-8 | |

| Record name | 4-Fluoro-19-nortestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001881318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-17-hydroxyestr-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-fluoro-19-nortestosterone interact with the active site of Δ5‐3‐ketosteroid isomerase?

A: The research demonstrates that this compound, acting as a competitive inhibitor, binds to the active site of the Y140 KSI mutant. This mutant retains Tyrosine-14 (Tyr-14) as the sole tyrosine residue, crucial for catalytic activity. Upon binding, significant shifts in the vinyl and carbonyl stretching frequencies of this compound are observed in the UV resonance Raman (UVRR) spectra. Specifically, the vinyl and carbonyl stretching frequencies decrease by 18 cm−1 and 27 cm−1, respectively, compared to their values in solution. These spectral changes, absent when bound to the inactive Y14F mutant, are attributed to the polarization of the enone moiety of this compound. This polarization arises from the proximity of the negatively charged Aspartate-38 (Asp-38) residue to the vinyl group and the hydrogen bond between Tyr-14 and the 3-carbonyl oxygen of the inhibitor [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。